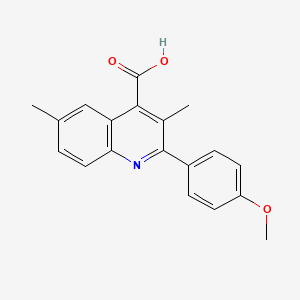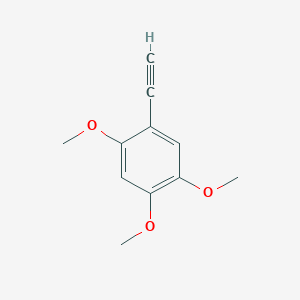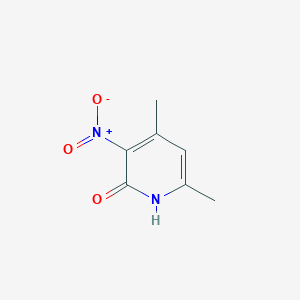
2-(4-甲氧苯基)-3,6-二甲基喹啉-4-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of quinoline derivatives, including 2-(4-Methoxyphenyl)-3,6-dimethylquinoline-4-carboxylic acid, involves strategic functionalization of the quinoline core to introduce various substituents. A notable synthesis approach includes the use of niobium pentachloride promoted conversion of carboxylic acids to carboxamides, which facilitates the synthesis of the 4-aryl-1,2,3,4-tetrahydroisoquinoline alkaloid structures, indicative of methods that could be applied to the compound (Nery et al., 2003).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by a combination of benzene and pyridine rings, which contribute to the compound's chemical behavior and interaction capabilities. For closely related compounds, X-ray crystallography provides insights into the crystalline structure and intermolecular interactions, such as hydrogen bonding, which is fundamental in understanding the behavior of 2-(4-Methoxyphenyl)-3,6-dimethylquinoline-4-carboxylic acid in different environments.
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions, including electrophilic and nucleophilic substitutions, that modify their properties and potential applications. The synthesis of novel quinolone and quinoline-2-carboxylic acid amides illustrates the compound's versatility in chemical reactions, serving as precursors to potent antagonists in biological systems (Horchler et al., 2007).
Physical Properties Analysis
The physical properties of 2-(4-Methoxyphenyl)-3,6-dimethylquinoline-4-carboxylic acid, such as solubility, melting point, and crystalline structure, are crucial for its application in material science and pharmaceutical formulations. These properties are determined by the molecular structure and intermolecular forces present within the compound.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, define the compound's role in chemical reactions and its stability under different conditions. The study of its reactions with Lewis acids and the formation of complexes with metals can reveal its potential utility in catalysis and material science (Obika et al., 2007).
科学研究应用
化学合成和表征
2-(4-甲氧基苯基)-3,6-二甲基喹啉-4-羧酸,一种羧基化的2-苯基喹啉衍生物,已被用于合成新的镉配合物。这些配合物表现出独特的性质,如荧光和对大肠杆菌和金黄色葡萄球菌等各种菌株的抗菌活性(Lei et al., 2014)。
抗菌活性
研究表明,从2-(4-甲氧基苯基)-3,6-二甲基喹啉-4-羧酸衍生物合成的化合物显示出显著的抗菌活性。这些化合物已经对一系列微生物进行了测试,包括金黄色葡萄球菌、杆菌属和大肠杆菌,显示出抑制细菌生长的有希望的结果(Osarumwense, 2022)。
抗微生物研究
喹啉衍生物,包括与2-(4-甲氧基苯基)-3,6-二甲基喹啉-4-羧酸相关的化合物,已被合成并评估其抗微生物特性。这些研究有助于开发具有潜在应用于治疗感染的新治疗剂(Patel & Patel, 2010)。
生物医学分析中的光敏前体
从2-(4-甲氧基苯基)-3,6-二甲基喹啉-4-羧酸衍生的化合物已被探索用作生物医学分析中的光敏前体。这些化合物在广泛的pH范围内表现出强烈的荧光,使它们适用于荧光标记和分析应用(Hirano et al., 2004)。
癌症研究
在癌症研究领域,2-(4-甲氧基苯基)-3,6-二甲基喹啉-4-羧酸衍生物已被合成并评估其对癌细胞的细胞毒作用。这些研究为新的抗癌剂的开发提供了见解(Zhao et al., 2005)。
作用机制
安全和危害
The safety and hazards associated with a compound depend on its physical and chemical properties. While specific safety data for “2-(4-Methoxyphenyl)-3,6-dimethylquinoline-4-carboxylic acid” is not available, related compounds have been found to be harmful if swallowed and to cause skin and eye irritation .
属性
IUPAC Name |
2-(4-methoxyphenyl)-3,6-dimethylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-11-4-9-16-15(10-11)17(19(21)22)12(2)18(20-16)13-5-7-14(23-3)8-6-13/h4-10H,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSYDHWFVDPVIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C(=C2C(=O)O)C)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2493071.png)
![2-Cyclopropyl-5-((2-fluorobenzyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2493073.png)
![2-({[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-benzothiazole](/img/structure/B2493079.png)

![Methyl 4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]-1-benzofuran-6-carboxylate](/img/structure/B2493081.png)
![N-(benzo[d][1,3]dioxol-5-yl)-7-(furan-2-ylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2493082.png)

![N-(3-methylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2493084.png)
![2-fluoro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide](/img/structure/B2493085.png)
![1,4,6-trimethyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B2493087.png)

![(E)-N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2493089.png)
![methyl 4-(1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoate](/img/structure/B2493092.png)